molecular formula C15H11F3O4 B6411451 2-Hydroxy-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid CAS No. 1262006-64-3

2-Hydroxy-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid

Cat. No.: B6411451
CAS No.: 1262006-64-3
M. Wt: 312.24 g/mol
InChI Key: RGNDFPGRKPMNJV-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid is an organic compound with a complex structure that includes a hydroxy group, a methoxy group, and a trifluoromethyl group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . Another method includes radical trifluoromethylation, which introduces the trifluoromethyl group into the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents, as well as the control of reaction parameters, are crucial for the successful industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the methoxy group.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Hydroxy-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of liver diseases and other inflammatory conditions.

    Industry: Utilized in the development of advanced materials, including drug delivery systems and functional polymers.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid involves its interaction with various molecular targets and pathways. For example, it has been shown to exert hepatoprotective effects by modulating inflammatory cytokines and oxidative stress pathways. The compound can reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta, while increasing the levels of anti-inflammatory cytokines like interleukin-10 . Additionally, it can enhance the activity of antioxidant enzymes, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-(trifluoromethyl)benzoic acid: Similar structure but lacks the methoxy group.

    4-Hydroxy-2-(trifluoromethyl)benzoic acid: Similar structure but with different positioning of the hydroxy and trifluoromethyl groups.

    5-Fluorosalicylic acid: Contains a fluorine atom instead of a trifluoromethyl group.

Uniqueness

2-Hydroxy-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct chemical properties and potential biological activities

Properties

IUPAC Name

2-hydroxy-4-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O4/c1-22-13-5-3-8(6-11(13)15(16,17)18)9-2-4-10(14(20)21)12(19)7-9/h2-7,19H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNDFPGRKPMNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692157
Record name 3-Hydroxy-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262006-64-3
Record name 3-Hydroxy-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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